molecular formula C17H17BrO5 B4078970 methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate

methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate

Cat. No.: B4078970
M. Wt: 381.2 g/mol
InChI Key: KIBDKRPJUGKECL-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate is a complex organic compound with a unique structure that includes a bromine atom, methoxy group, and multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents such as acetone and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate
  • Methyl 2-(5-fluoro-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate

Uniqueness

Methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro and fluoro analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO5/c1-22-12-4-3-10(18)14-9-5-8(7-13(20)23-2)6-11(19)15(9)17(21)16(12)14/h3-4,8-9,15H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBDKRPJUGKECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C3CC(CC(=O)C3C2=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate
Reactant of Route 3
methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate
Reactant of Route 4
methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate
Reactant of Route 5
methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate
Reactant of Route 6
methyl 2-(5-bromo-8-methoxy-1,9-dioxo-3,4,4a,9a-tetrahydro-2H-fluoren-3-yl)acetate

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